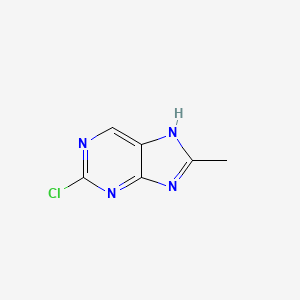

2-Chloro-8-methyl-9H-purine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-8-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDVTNJGWFCHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NC=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Purine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, different NMR experiments can map out the proton and carbon frameworks, identify nitrogen environments, and confirm spatial relationships between atoms. For 2-Chloro-8-methyl-9H-purine, a combination of 1D and 2D NMR techniques is employed for a full structural assignment.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. In this compound, three distinct signals are expected:

A singlet corresponding to the single proton at the C6 position of the purine (B94841) ring.

A singlet for the three protons of the methyl group at the C8 position.

A broad singlet arising from the proton attached to the N9 nitrogen of the purine ring, which may exchange with residual water in the solvent, affecting its appearance.

The chemical shifts (δ) are influenced by the electronic environment. For instance, the H6 proton is on an electron-deficient ring system and is expected to appear at a relatively high chemical shift. Data from related structures, such as 2-chloro-6-methyl-9-substituted purines, show the purine proton (H-8 in that case) appearing around 8.26 ppm and a methyl group at 2.86 ppm, providing a reasonable estimate for the signals in the target molecule. amazonaws.com

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.0 - 8.5 | Singlet | 1H | C6-H |

| 2 | ~2.5 - 2.8 | Singlet | 3H | C8-CH₃ |

| 3 | Variable (e.g., ~12-14) | Broad Singlet | 1H | N9-H |

Note: Predicted values are based on the analysis of structurally similar purine compounds. Actual experimental values may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated: five for the purine ring system and one for the methyl group. The carbon atom attached to the chlorine (C2) will be significantly affected by the halogen's electronegativity. The chemical shifts of the purine carbons in related 6-chloropurine (B14466) derivatives typically appear in the range of 130-160 ppm. mdpi.com

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~155 | C2 |

| 2 | ~152 | C4 |

| 3 | ~131 | C5 |

| 4 | ~150 | C6 |

| 5 | ~158 | C8 |

| 6 | ~15 | C8-CH₃ |

Note: Predicted values are based on the analysis of structurally similar purine compounds. Actual experimental values may vary based on solvent and experimental conditions.

¹⁵N NMR for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR is a specialized technique used to characterize the nitrogen atoms within a molecule. In this compound, there are four chemically non-equivalent nitrogen atoms (N1, N3, N7, N9). ¹⁵N NMR can distinguish these, providing critical data for confirming the purine ring structure and investigating tautomerism. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC) are typically used. chemicalbook.com

2D NMR Techniques (HMQC, HMBC, NOESY) for Structural Confirmation

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the C6-H signal and the C6 carbon signal, and another between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton. Key expected correlations for this compound include:

The methyl protons (C8-CH₃) showing correlations to the C8 and C4 carbons.

The C6-H proton showing correlations to C2, C4, and C5.

The N9-H proton showing correlations to C4 and C8, confirming the position of the proton on the imidazole (B134444) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It can be used to confirm the proposed structure and is particularly useful for determining the dominant tautomeric form by observing spatial proximity, for example, between the C8-methyl protons and the N9-H.

Tautomeric Ratio Determination via NMR

Purines like this compound can exist as different tautomers, most commonly the N7-H and N9-H forms. The dominant form in solution can be determined using NMR spectroscopy. The chemical shifts of the carbons and protons in the imidazole ring (C4, C5, C8) are particularly sensitive to the location of the appended proton. High-resolution NMR, sometimes at low temperatures to slow the rate of proton exchange, can resolve the signals for both tautomers, allowing their relative ratio to be calculated from the signal integrations. Studies on similar purine systems, such as 8-nitroguanosine, have successfully used this approach to evaluate tautomeric equilibria. sigmaaldrich.comsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₆H₅ClN₄), the nominal molecular weight is 168.58 g/mol . americanelements.comchemicalbook.comcookechem.com High-resolution mass spectrometry (HRMS) can determine the exact mass with much greater precision, allowing for the confirmation of the elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected primarily as the protonated molecular ion, [M+H]⁺. The presence of a chlorine atom is readily identified by a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2]+) approximately one-third the intensity of the main peak due to the natural abundance of the ³⁷Cl isotope. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern of daughter ions.

Interactive Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ (³⁵Cl) | 169.0276 | Protonated molecular ion with ³⁵Cl |

| [M+H]⁺ (³⁷Cl) | 171.0246 | Protonated molecular ion with ³⁷Cl |

Note: Fragmentation patterns would be determined experimentally via MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and separating it from related substances. Commercial suppliers of this compound often report a purity of 97% or higher, a value typically determined by HPLC analysis. sigmaaldrich.com This level of purity is critical for its use in further chemical synthesis and biological studies.

The application of HPLC extends to the separation and analysis of various purine derivatives. For instance, in the synthesis of related compounds like 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, HPLC is implicitly used to monitor the reaction progress and confirm the purity of the final product after purification steps such as extraction and crystallization. nih.govresearchgate.net While specific HPLC methods for this compound are not detailed in the provided results, the general procedures for related purines offer a framework. These methods would typically involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with detection by UV absorbance.

The importance of purity is highlighted by the availability of various grades of purine compounds, including high-purity research grades. americanelements.com For compounds like 2-Chloro-9H-purine-8-carboxylic acid, analytical data including HPLC is often available to confirm its identity and purity. bldpharm.com

Table 1: Purity Data for Related Purine Compounds

| Compound Name | Reported Purity | Analytical Method |

| This compound | 97% | HPLC |

| 2,6-Dichloro-8-methyl-9H-purine | 98% | Not Specified |

This table is generated based on available data for the target compound and a closely related analog to illustrate typical purity levels. sigmaaldrich.comsigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, the crystallographic analysis of closely related purine derivatives provides significant insights into the expected solid-state conformation.

For example, the crystal structure of 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine reveals that the purine ring system is essentially planar. nih.govresearchgate.net In this molecule, the nine atoms of the purine core have a root-mean-square deviation (r.m.s.d.) of 0.0063 Å from the least-squares plane. nih.govresearchgate.net The crystal packing is stabilized by weak intermolecular interactions, including N—H···N hydrogen bonds and C—H···π interactions. nih.govresearchgate.net

Similarly, the analysis of another related compound, 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, also shows a nearly planar purine ring system with an r.m.s. deviation of 0.0165 Å. researchgate.net The molecules in this crystal are linked by N—H⋯O hydrogen bonds, forming a three-dimensional network. researchgate.net These examples strongly suggest that the purine core of this compound would also adopt a planar geometry in the solid state.

Table 2: Crystallographic Data for a Related Purine Derivative (2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄ClN₅ |

| Molecular Weight (Mr) | 239.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1385 (2) |

| b (Å) | 9.6245 (2) |

| c (Å) | 14.8388 (3) |

| β (°) | 92.997 (2) |

| Volume (ų) | 1160.72 (4) |

| Z | 4 |

This table presents the crystal data for a structurally similar purine to illustrate the type of information obtained from X-ray crystallography. nih.gov

Biological Activities and Mechanistic Investigations of 2 Chloro 8 Methyl 9h Purine and Its Derivatives

Anticancer Activity

The anticancer potential of purine (B94841) derivatives is a subject of extensive research. nih.gov Modifications to the purine ring system, such as the introduction of chloro and methyl groups and the addition of various substituents, have led to the synthesis of compounds with significant cytotoxic activity against a range of human cancer cell lines. tubitak.gov.trnih.govnih.gov For instance, certain 6,8,9-trisubstituted purine analogues have demonstrated notable efficacy against liver, colon, and breast cancer cells. tubitak.gov.tr Similarly, bis-N9-(methylphenylmethyl)purine derivatives derived from 2,6-dichloropurines have shown high sensitivity in leukemia and breast cancer cell lines. nih.gov One such derivative was particularly potent against non-small cell lung, colon, melanoma, renal, prostate, and breast cancers. nih.gov

One notable derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was synthesized based on the core structure of neocryptolepine (B1663133) and exhibited remarkable cytotoxicity against colorectal cancer cells HCT116 and Caco-2. nih.gov This compound's anticancer effect was significantly higher than the parent compound, neocryptolepine, while showing less toxicity to normal human intestinal epithelial cells. nih.gov

The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cytotoxicity and cell proliferation in cancer research. nih.govnih.gov Its principle is based on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions. nih.govresearchgate.net The amount of bound dye serves as a proxy for cell mass, allowing for the quantification of cell viability after exposure to a test compound. nih.govabcam.com This assay is efficient, cost-effective, and suitable for high-throughput screening of potential chemotherapeutic agents. nih.govnih.gov

The cytotoxic activities of various purine derivatives have been evaluated using the SRB assay against multiple human cancer cell lines. The results, often expressed as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate the potential of these compounds as anticancer agents.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116 | Colorectal Cancer | 0.35 | nih.gov |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | Caco-2 | Colorectal Cancer | 0.54 | nih.gov |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HIEC | Normal Intestinal Epithelial | >50 | nih.gov |

| 4-Methylbenzamide (B193301) purine derivative (Compound 7) | K562 | Leukemia | 2.27 | mdpi.com |

| 4-Methylbenzamide purine derivative (Compound 7) | HL-60 | Leukemia | 1.42 | mdpi.com |

| 4-Methylbenzamide purine derivative (Compound 10) | K562 | Leukemia | 2.53 | mdpi.com |

| 4-Methylbenzamide purine derivative (Compound 10) | HL-60 | Leukemia | 1.52 | mdpi.com |

| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (Compound 11) | EKVX | Non-Small Cell Lung Cancer | <0.01 | nih.gov |

| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (Compound 11) | HT-29 | Colon Cancer | <0.01 | nih.gov |

| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (Compound 11) | SK-MEL-28 | Melanoma | <0.01 | nih.gov |

| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (Compound 11) | RXF 393 | Renal Cancer | <0.01 | nih.gov |

| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (Compound 11) | DU-145 | Prostate Cancer | <0.01 | nih.gov |

| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (Compound 11) | HS 578T | Breast Cancer | <0.01 | nih.gov |

| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (Compound 11) | BT-549 | Breast Cancer | <0.01 | nih.gov |

The anticancer effects of 2-Chloro-8-methyl-9H-purine derivatives are exerted through various mechanisms that disrupt cancer cell growth and survival. These include interfering with fundamental cellular processes like DNA replication, activating programmed cell death, halting the cell division cycle, and inhibiting critical enzymes.

Purine analogues often function as antimetabolites, interfering with the synthesis of nucleic acids. nih.gov Some nucleoside analogues hinder the activity of ribonucleotide reductase, which is crucial for producing the building blocks of DNA. This action impedes DNA synthesis and can lead to cell senescence or apoptosis. nih.gov Furthermore, the planar structure of certain heterocyclic compounds, such as naphthalimide derivatives which share structural similarities with purine systems, allows them to intercalate between DNA base pairs. nih.gov This intercalation can disrupt the DNA structure, inhibit the activity of enzymes like DNA topoisomerase II, and ultimately block DNA replication. nih.govnih.gov

A key mechanism for the anticancer activity of many purine derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov For example, treatment of colorectal cancer cells (HCT116 and Caco-2) with 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline led to a significant, concentration-dependent increase in late-stage apoptotic cells. nih.gov This process was associated with the mitochondrial apoptosis pathway, evidenced by a significant upregulation of cleaved-caspase 9 protein. nih.gov Similarly, the purine derivative 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) was found to induce apoptosis in hepatocellular carcinoma (HepG2) cells, which was confirmed by TUNEL assay. nih.gov The mechanism involved an increased expression of cleaved caspase-9 and caspase-3 and a higher Bax/Bcl-2 protein ratio, indicating a mitochondria-dependent pathway. nih.gov Other studies on different derivatives have also confirmed their ability to induce apoptosis in various cancer cell lines. mdpi.comnih.gov

Disruption of the cell cycle is another hallmark of the anticancer action of purine derivatives. Many of these compounds cause cancer cells to accumulate in the G2/M phase, preventing them from entering mitosis and dividing. nih.gov Flow cytometry analysis has shown that treatment with 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline blocks the cell cycle of colorectal cancer cells in the G2/M phase. nih.gov This effect has been observed with other purine derivatives as well. A 6-mercaptopurine (B1684380) derivative, NMMP, was shown to inhibit the proliferation of HepG2 cells through G2/M phase arrest, which was associated with reduced levels of cyclin-dependent kinase (CDK) 4 and cyclins B1/D1. nih.gov Likewise, certain 4-methylbenzamide derivatives containing 2,6-substituted purines were found to induce a dose-dependent cell cycle arrest at the G2/M phase in oral cancer cells. mdpi.com

The inhibition of specific enzymes that are critical for cancer cell survival and proliferation is a primary mechanism of action for many purine derivatives. Cellular kinases, in particular, are key targets.

A series of 2-anilino substituted 4-aryl-8H-purines were developed as potent inhibitors of PDK1 (3-phosphoinositide-dependent protein kinase-1), a serine-threonine kinase that plays a crucial role in the PI3K/Akt signaling pathway. nih.gov This pathway is a key mediator of cancer cell growth and survival. nih.gov Similarly, the cytotoxic effects of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline in colorectal cancer cells were found to be mediated by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov

Furthermore, new 4-methylbenzamide derivatives containing purine structures have been identified as potential inhibitors of platelet-derived growth factor receptors (PDGFRα and PDGFRβ), which are receptor tyrosine kinases. mdpi.com Molecular modeling suggested these compounds could act as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors, depending on their specific chemical structure. mdpi.com

Mechanisms of Action in Cancer Cells

Receptor Modulation (e.g., adenosine (B11128) receptors)

Derivatives of 2-chloropurine have been extensively studied for their ability to modulate adenosine receptors, which are critical regulators of numerous physiological processes. Notably, research has focused on their potential as antagonists for the A2A and A3 adenosine receptor subtypes.

Structure-activity relationship (SAR) studies on a series of 2,8-disubstituted-N6-substituted 4′-thionucleosides, derived from 2-chloro-purine precursors, have shed light on the structural requirements for potent dual A2A/A3 adenosine receptor antagonism. researchgate.netnih.gov The introduction of a hydrophobic C8-heteroaromatic ring into 5′-truncated adenosine analogues was found to occupy a specific subpocket in the A2A adenosine receptor, converting agonists into antagonists while maintaining affinity for the A3 receptor. researchgate.net For instance, a 2-chloro-8-furyl-N6-methylamino derivative demonstrated significant antagonistic activity. researchgate.net

Further investigations into 9-ethyl-2,8-disubstituted adenine (B156593) derivatives have also highlighted the importance of the 2-chloro substituent in achieving high affinity and potency as A2A adenosine receptor antagonists. These compounds have shown promise in preclinical models of Parkinson's disease, a condition where A2A receptor blockade is a therapeutic strategy. The substitution at the 8-position of the purine ring has been shown to be crucial for the interaction with adenosine receptors. nih.gov For example, the presence of an 8-bromine atom or an 8-furyl ring can enhance the affinity of 2,9-disubstituted adenine derivatives for these receptors. nih.gov

The combination of a 2-chloro group and an N6-benzyl substitution in adenosine derivatives has been observed to decrease efficacy at the A3 adenosine receptor, indicating a complex interplay of substituents in determining the pharmacological profile. nih.gov

Table 1: Receptor Modulation Activity of Selected Purine Derivatives

| Compound/Derivative Class | Receptor Target(s) | Observed Activity | Reference(s) |

| 2,8-disubstituted-N6-substituted 4′-thionucleosides | A2A and A3 Adenosine Receptors | Dual Antagonism | researchgate.netnih.gov |

| 9-ethyl-2,8-disubstituted adenine derivatives | A2A Adenosine Receptor | Antagonism | |

| 2-chloro-N6-benzyl-adenosine derivatives | A3 Adenosine Receptor | Reduced Efficacy | nih.gov |

| 8-Benzylaminoxanthines | A2A and A1 Adenosine Receptors | High Affinity | nih.gov |

Multikinase Inhibition

While direct evidence for the multikinase inhibitory activity of this compound is not extensively documented, the broader class of purine derivatives has been a fertile ground for the discovery of kinase inhibitors. rsc.org Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.

A study on a series of 9-methyl-9H-purine and thieno[3,2-d]pyrimidine (B1254671) derivatives identified potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth and proliferation. nih.gov The lead compound from this series demonstrated good mTOR kinase inhibitory activity and selectivity over PI3Kα, inducing cell cycle arrest and suppressing cancer cell migration and invasion. nih.gov This highlights the potential of the 9-methyl-9H-purine scaffold as a starting point for the development of novel kinase inhibitors.

The general strategy of targeting the ATP-binding site of kinases with purine-like scaffolds has been a successful approach in drug discovery. The structural similarity of purines to adenine, the core component of ATP, makes them ideal candidates for competitive inhibition.

Antiviral Activity

The antiviral potential of purine derivatives has been recognized for decades, with several nucleoside analogues being used clinically. rsc.org Derivatives of this compound have been investigated for their activity against a range of viruses, with notable findings against rhinoviruses.

Activity Against Specific Viruses (e.g., Rhinoviruses)

A series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and evaluated for their ability to inhibit rhinovirus replication. nih.gov Structure-activity relationship studies revealed that compounds bearing small, lipophilic substituents at the para position of the aniline (B41778) ring were effective inhibitors of rhinovirus serotype 1B. nih.gov Several compounds in this series also showed good activity against a panel of four representative rhinovirus serotypes. nih.gov

In a separate study, 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine were tested for their activity against rhinovirus type 1B. nih.gov The 8-amino and 8-bromo analogues were found to be the most active, albeit less potent than the parent compound. nih.gov

Mechanisms of Antiviral Action

The antiviral mechanisms of purine derivatives are often multifaceted. As structural mimics of natural purines, they can interfere with the synthesis of viral nucleic acids (DNA or RNA). researchgate.net This can occur through the inhibition of key enzymes involved in nucleotide metabolism, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of guanine (B1146940) nucleotides. researchgate.net Virus-infected cells have a heightened demand for purine nucleotides to support viral replication, making enzymes like IMPDH sensitive targets for antiviral agents. researchgate.net

Some purine nucleoside derivatives have also been shown to exert their antiviral effects by inducing a plant defense response, which involves regulating physiological and biochemical processes such as the activities of defense-related enzymes and genes, and photosynthesis-related proteins. acs.orgnih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal)

Derivatives of this compound have demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects.

Research into sulfonamide and carbamate (B1207046) derivatives of 6-chloropurine (B14466) has revealed promising antimicrobial activity. researchgate.netacgpubs.org Several sulfonamide derivatives and a carbamate derivative exhibited significant activity against a panel of bacterial and fungal strains, with minimum inhibitory concentration (MIC) values in the range of 18.0-25.0 µg/mL. acgpubs.org Another study on N-linked phosphonamidate derivatives of 6-chloropurine also reported promising antibacterial activity for compounds with specific substitutions. researchgate.net

In the realm of antifungal research, N-chlorotaurine, a long-lived oxidant, has demonstrated fungicidal activity against various fungal species, including Aspergillus, Candida, and Fusarium. nih.govnih.gov While not a direct derivative, this highlights the potential of chlorine-containing compounds in antifungal applications. Phenothiazine compounds have also shown in vitro antifungal activity and a post-antifungal effect against a broad range of filamentous fungal pathogens. researchgate.net

The antiprotozoal activity of purine derivatives is a significant area of investigation, largely due to the fact that many protozoan parasites are incapable of de novo purine biosynthesis and rely on a purine salvage pathway to acquire these essential molecules from their host. mdpi.comnih.govresearchgate.net This metabolic vulnerability provides a specific target for drug development. nih.gov Studies have shown that purine derivatives can act as inhibitors of key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or can be incorporated into the parasite's nucleic acids, leading to toxic effects. mdpi.com For instance, certain purine derivatives have shown activity against Plasmodium falciparum and Trypanosoma cruzi. mdpi.com Benzimidazole derivatives, which are structural isosteres of purines, have also been investigated for their antiprotozoal activity. nih.gov

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant potential of purine derivatives has been explored in various studies.

A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives were found to exhibit significant anti-inflammatory activity in animal models. acgpubs.org These compounds were shown to decrease neutrophil count, inhibit early vascular permeability, and reduce edema. acgpubs.org Their anti-inflammatory effect is thought to be mediated, at least in part, by their ability to lower the levels of the pro-inflammatory cytokine TNF-α. acgpubs.org However, these particular derivatives did not show significant antioxidant properties. acgpubs.org In contrast, a study on 8-oxopentoxifylline (B1251009) and 8-oxolisofylline, which are 8-oxo derivatives of xanthines (a class of purines), demonstrated that these compounds are potent hydroxyl and peroxyl radical scavengers and effective inhibitors of lipid peroxidation. mdpi.com

The evaluation of antioxidant capacity of purine alkaloids has been a subject of research, with studies proposing a combination of in vitro and in vivo models for a more accurate assessment. nih.gov Theoretical studies have also been conducted to compare the electronic properties and antioxidant potential of various purine derivatives with known antioxidants. nih.gov

Table 2: Summary of Biological Activities

| Biological Activity | Key Findings | Derivative Class | Reference(s) |

| Receptor Modulation | Dual A2A/A3 adenosine receptor antagonism | 2,8-disubstituted-N6-substituted 4′-thionucleosides | researchgate.netnih.gov |

| Multikinase Inhibition | Potent mTOR inhibition | 9-methyl-9H-purine derivatives | nih.gov |

| Antiviral Activity | Inhibition of rhinovirus replication | 6-anilino-9-benzyl-2-chloro-9H-purines | nih.gov |

| Antimicrobial Activity | Broad-spectrum antibacterial and antifungal activity | Sulfonamide and carbamate derivatives of 6-chloropurine | researchgate.netacgpubs.org |

| Antiprotozoal activity via purine salvage pathway inhibition | Purine derivatives | mdpi.comnih.govresearchgate.net | |

| Anti-inflammatory | Reduction of edema and pro-inflammatory cytokines | 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives | acgpubs.org |

| Antioxidant | Radical scavenging and inhibition of lipid peroxidation | 8-oxo derivatives of xanthines | mdpi.com |

Biochemical Studies and Enzyme Kinetics

There is no publicly available research detailing the biochemical studies or enzyme kinetics of this compound.

Investigation of Nucleotide Metabolism

Specific studies on the effects of this compound on nucleotide metabolism have not been identified in the public scientific literature.

Interaction with Specific Molecular Targets

Detailed information regarding the interaction of this compound with specific molecular targets is not available in published research.

In contrast, broader research into purine derivatives continues to yield significant findings. For instance, various substituted purines have been investigated for their roles as inhibitors of enzymes such as kinases, polymerases, and adenosine deaminase. These studies often involve the synthesis of a series of related compounds to explore structure-activity relationships. However, without specific studies on this compound, any discussion of its potential activities would be purely speculative.

Further research is required to determine the biological profile of this compound and to ascertain whether it possesses any significant biological activities that would warrant further investigation as a potential therapeutic agent or research tool.

Structure Activity Relationship Sar Studies

Influence of Substituents at Purine (B94841) Positions (C-2, C-6, C-8, N-9) on Biological Activity

The biological effects of purine derivatives can be significantly altered by the introduction of different functional groups at the C-2, C-6, C-8, and N-9 positions of the purine core. These modifications can impact the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which play a role in its binding to target proteins.

The presence of a chloro group, particularly at the C-2 and C-6 positions of the purine ring, is a common feature in many biologically active purine derivatives. For instance, 2-amino-6-chloropurine (B14584) is a key intermediate in the synthesis of a variety of 6-substituted purine analogs. researchgate.net The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities at the C-6 position. researchgate.net This strategy has been employed to synthesize series of compounds with potential antifungal and other biological activities. researchgate.net

Similarly, 2-chloropurine and its derivatives are utilized as precursors for creating a range of substituted purines. nih.gov The reactivity of the chloro substituent allows for the exploration of a wide chemical space, leading to the discovery of compounds with tailored biological profiles.

Methylation of purine bases can have a profound impact on their biological activity. nih.gov In some contexts, methylation, such as that provided by S-Adenosylmethionine (SAM), can offer chemoprotection against certain cancers. nih.gov Conversely, a decrease in methylation levels can lead to genomic instability. nih.gov

The position of the methyl group is critical. For instance, studies on RNA have shown that methyl radicals can lead to the formation of 2-methyladenine (B73300) and 8-methyladenine, among other products. nih.gov The introduction of a methyl group at the C-8 position, as in 2-Chloro-8-methyl-9H-purine, can influence the molecule's interaction with its biological target. The methyl group can provide beneficial steric interactions or enhance binding through hydrophobic interactions within the target's binding pocket.

Modification at the N-9 position of the purine ring is a widely explored strategy to modulate the biological activity of purine derivatives. The introduction of various substituents at this position can significantly affect the compound's metabolic stability and its ability to act as either an agonist or antagonist at purinergic receptors. nih.gov For example, the addition of a ribose moiety at N-9 can convert a purine antagonist into an agonist. nih.gov

In a study involving 6,8,9-trisubstituted purine analogues, a cyclopentyl group was introduced at the N-9 position. nih.gov This, in combination with substitutions at C-6 and C-8, led to compounds with notable cytotoxic activity against various cancer cell lines. nih.gov Specifically, a derivative with a 4-methylphenyl substituted piperazine (B1678402) at C-6, a 4-phenoxyphenyl group at C-8, and a cyclopentyl group at N-9 demonstrated superior cytotoxic activity against Huh7 liver cancer cells compared to the standard drugs 5-FU and Fludarabine. nih.gov The nature of the heterocyclic moiety at C-6, such as substituted piperazines, also plays a crucial role in determining the biological outcome. nih.gov

| Compound | N-9 Substituent | C-6 Substituent | C-8 Substituent | Biological Activity (Huh7 IC50, µM) |

| Compound 5 | Cyclopentyl | Phenylpiperazine | 4-Phenoxyphenyl | 17.9 |

| Compound 6 | Cyclopentyl | 4-Methylphenylpiperazine | 4-Phenoxyphenyl | 14.2 |

| Compound 8 | Cyclopentyl | 4-Methoxyphenylpiperazine | 4-Phenoxyphenyl | 23.6 |

| 5-FU | - | - | - | 30.6 |

| Fludarabine | - | - | - | 28.4 |

Table 1: Cytotoxic activity of 6,8,9-trisubstituted purine analogues on Huh7 liver cancer cells. Data sourced from a study on novel purine derivatives. nih.gov

Correlation of Molecular Structure with Binding Affinity and Selectivity

The precise arrangement of atoms and functional groups in a purine derivative dictates its binding affinity and selectivity for specific biological targets. The electronic structure of the purine ring is highly sensitive to the nature and position of its substituents. acs.org

Substituents at the C-8 position have been found to exert a stronger influence on the electronic structure of the purine ring compared to those at the C-2 or N-9 positions. acs.org This suggests that modifications at C-8 can be a particularly effective strategy for fine-tuning the binding characteristics of a purine derivative.

The interplay between different substituents is also critical. For example, a C-2 substitution in conjunction with modifications at the N-6 position of adenosine (B11128) can determine whether the resulting ligand acts as an agonist or an antagonist. nih.gov A cyano group at C-2 in N-6-methyladenosine results in an agonist, while the same C-2 modification in N-6-(3-iodobenzyl)-adenosine leads to an antagonist. nih.gov The presence of large, hydrophobic substituents, especially those that increase the electron delocalization of the adenine (B156593) ring, generally favors agonist activity. nih.gov

Computational Approaches in SAR Analysis

Computational methods are increasingly integral to the study of structure-activity relationships, providing valuable insights that can guide the synthesis and experimental testing of new compounds. researchgate.netresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the analysis of electrostatic potential maps are powerful tools for understanding how structural variations affect biological activity. researchgate.netresearchgate.net

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This can help in predicting the activity of newly designed molecules. Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov This information is crucial for understanding binding affinity and selectivity.

For instance, computational analyses have been used to elucidate the binding of purine derivatives to the catalytic sites of enzymes, mirroring results from experimental inhibition assays. researchgate.net These in silico approaches can help in prioritizing compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. researchgate.netdovepress.com

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

No dedicated molecular docking studies investigating the interactions of 2-Chloro-8-methyl-9H-purine with specific biological targets were identified in the reviewed literature. Research in this area tends to focus on other substituted purines as potential inhibitors for various enzymes, but this specific compound has not been a reported subject of such investigations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

There are no available research articles that report the use of Density Functional Theory (DFT) calculations to analyze the electronic structure or predict the reactivity of this compound. Consequently, data regarding its molecular orbitals, electrostatic potential maps, or reactivity indices derived from DFT are not available.

Conformational Analysis and Dynamics

A detailed conformational analysis or molecular dynamics simulation of this compound has not been published. Therefore, information regarding its stable conformations, flexibility, and dynamic behavior in different environments is not documented in scientific research.

Future Directions and Research Perspectives

Design and Synthesis of Novel 2-Chloro-8-methyl-9H-purine Derivatives with Enhanced Activity and Selectivity

The core structure of this compound offers multiple sites for chemical modification to generate novel derivatives with potentially improved potency and selectivity. Future synthetic efforts will likely concentrate on strategic modifications at various positions of the purine (B94841) ring and the methyl group.

One promising approach involves the regioselective synthesis of 6,8-disubstituted purines. For instance, Pd-catalyzed cross-coupling reactions on a related 6,8-dichloropurine derivative have shown that phenylboronic acid reacts selectively at the 6-position, while Fe-catalyzed reactions with Grignard reagents can introduce a methyl group at the 8-position. researchgate.net This suggests that the chlorine atom at the 2-position of this compound could be a handle for introducing a wide array of substituents via cross-coupling reactions, while the N9 position can be alkylated to improve pharmacokinetic properties. researchgate.netrsc.org

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogs. For example, in a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives, modifications at the 8- and 9-positions of the purine core were explored. nih.gov One derivative, featuring a terminal piperazine (B1678402) appendage at position 8 and a phenyl group at position 9, demonstrated the most potent antiproliferative activity against the A549 lung cancer cell line and showed good selectivity between cancer and normal cells. nih.gov This highlights the importance of substituents at these positions for biological activity.

Future work could explore the introduction of various functional groups, such as different aryl, heteroaryl, and alkyl chains, at the C6 and N9 positions, building upon methodologies used for similar purine scaffolds. rsc.org The synthesis of purine-sulfonamide hybrids, for example, has been shown to enhance anticancer activity, suggesting a potential avenue for derivatizing the this compound core. nih.gov

| Starting Material | Reaction Type | Position of Modification | Resulting Derivative Type | Potential Application |

| 6,8-Dichloropurine | Pd-catalyzed cross-coupling | C6 | 6-Aryl-8-chloropurine | Intermediate for further synthesis |

| 6,8-Dichloropurine | Fe-catalyzed cross-coupling | C8 | 6-Chloro-8-methylpurine | Intermediate for further synthesis researchgate.net |

| 6-Chloropurine (B14466) | Alkylation | N9 | 9-Substituted-6-chloropurine | Enhanced pharmacokinetic properties rsc.org |

| 6-Chloropyrimidine-4,5-diamine (B126448) | One-pot condensation | C8 | 6-Chloro-8-substituted-9H-purine | Efficient synthesis of diverse derivatives researchgate.net |

Exploration of New Biological Targets and Therapeutic Applications

While purine analogs are well-established as anticancer and antiviral agents, the specific biological targets of this compound and its derivatives are not fully elucidated. mdpi.comd-nb.info A key future direction is the comprehensive screening of these compounds against a wide range of biological targets to uncover new therapeutic applications.

Given that many purine derivatives exhibit anticancer properties, a primary focus will remain on oncology. nih.gov Screening against diverse cancer cell lines, such as those for lung, colon, breast, and leukemia, could identify new areas of efficacy. nih.govnih.gov For instance, certain 6,9-disubstituted purine analogues have shown cytotoxicity against liver, colon, and breast carcinoma cell lines. nih.gov Research into the mechanism of action is also critical; studies on related compounds have shown they can induce apoptosis and inhibit cancer cell migration. nih.gov

Beyond cancer, purine derivatives have potential as inhibitors of enzymes like Hsp90 (Heat shock protein 90), which is a promising target for cancer therapy. nih.gov Exploring the inhibitory activity of this compound derivatives against Hsp90 and other kinases could open up new therapeutic avenues. Furthermore, the broad bioactivity of purine analogs suggests potential applications as anti-inflammatory, antimicrobial, and anti-Alzheimer's agents, which warrants investigation. rsc.org

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |

| 6,9-Disubstituted purine analogues | Cytotoxicity against Huh7, HCT116, MCF7 cells | Cancer | nih.gov |

| Purine-based derivatives | Hsp90 inhibition | Cancer | nih.gov |

| 6-Chloro-purine-8-carboxamides | Antiproliferative activity, Apoptosis induction | Lung Cancer | nih.gov |

| Purine derivatives | Antimicrobial, Anti-inflammatory, Antiviral | Infectious & Inflammatory Diseases | rsc.org |

Advanced Computational Studies for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery that can accelerate the design of novel this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide deep insights into how these molecules interact with their biological targets.

Molecular docking studies can be employed to predict the binding modes and affinities of newly designed derivatives within the active sites of target proteins, such as various kinases or Hsp90. This allows for the rational design of modifications to the this compound scaffold to enhance binding and, consequently, inhibitory activity. By visualizing these interactions, researchers can make informed decisions about which functional groups to introduce or modify.

QSAR studies can establish a mathematical relationship between the chemical structures of a series of derivatives and their observed biological activities. This can help identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for potency and selectivity. The resulting models can then be used to predict the activity of virtual compounds before committing to their synthesis, saving time and resources.

Molecular dynamics simulations can further investigate the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions and helping to refine the design of the most promising drug candidates.

Development of New Synthetic Methodologies for Purine Analogs

The advancement of synthetic organic chemistry will continue to provide more efficient, sustainable, and versatile methods for creating purine analogs, including derivatives of this compound.

Recent innovations include photocatalyst-free, visible-light-enhanced strategies for the construction of purine-like structures. acs.org These methods often proceed under mild conditions without the need for external transition metals or oxidants, making them environmentally friendly. acs.org Another area of growth is in enzymatic synthesis. Purine nucleoside phosphorylases (PNPs), for example, are being developed as highly efficient biocatalysts for the synthesis of purine nucleoside analogs, offering high chemo-, regio-, and stereoselectivity under green reaction conditions. mdpi.com

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains portions of all reactants, are also gaining traction. nih.gov These reactions are highly efficient and can be used to rapidly generate libraries of diverse purine derivatives from simple, prebiotic-like starting materials such as aminomalononitrile (B1212270) and urea (B33335). nih.gov Developing such methodologies for the this compound core would significantly accelerate the discovery of new bioactive compounds. Furthermore, the use of novel catalysts, such as cellulose (B213188) sulfuric acid or supported silver catalysts, has been shown to facilitate the efficient one-pot synthesis of 8-substituted purine derivatives. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。